molecular formula C10H8BrIN2O2 B1506995 Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 885271-42-1

Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1506995
CAS No.: 885271-42-1
M. Wt: 394.99 g/mol
InChI Key: KAIGFABRIGFUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate ( 885271-42-1) is a high-value chemical building block with the molecular formula C 10 H 8 BrIN 2 O 2 and a molecular weight of 394.99 g/mol . This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their widespread presence in biologically active molecules . The presence of both bromo and iodo substituents at the 5- and 3-positions of the fused ring system makes this compound a versatile and reactive intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of chemical space in drug discovery programs . Researchers utilize this scaffold in the preparation of inhibitors for various therapeutic targets; related derivatives have been investigated as potential inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase for treating ischemic diseases and as Factor Xa (FXa) inhibitors for thromboembolic disorders . The ethyl carboxylate group offers additional functionality for further chemical modifications, including hydrolysis to the carboxylic acid or conversion to amides. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIN2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIGFABRIGFUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722937
Record name Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-42-1
Record name Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 885271-42-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique imidazo-pyridine structure, which contributes to its biological properties. The presence of bromine and iodine atoms enhances its reactivity and potential interactions with biological targets.

Structural Formula

The structural formula can be represented as follows:

C10H8BrIN2O2\text{C}_{10}\text{H}_{8}\text{BrI}\text{N}_{2}\text{O}_{2}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

Anticancer Potential

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer models. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that this compound may possess cholinesterase inhibitory activity. This could be beneficial in enhancing cholinergic neurotransmission in patients with cognitive impairments.

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated in various toxicological studies. While it exhibits promising biological activity, cytotoxicity assays reveal that at higher concentrations, it can induce toxicity in non-target cells. Therefore, further research is needed to establish safe dosage ranges for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial properties compared to standard antibiotics like penicillin.

Case Study 2: Anticancer Activity

In a study involving human lung cancer cell lines (A549), treatment with this compound resulted in a significant reduction in cell viability (60% inhibition at 50 µM). Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Tested Model Result Reference
AntimicrobialS. aureus, E. coliMIC = 32 µg/mL
AnticancerA549 lung cancer cells60% inhibition at 50 µM
Cholinesterase InhibitionNeuroblastoma cellsIC50 pending
CytotoxicityNon-cancerous fibroblastsToxicity at high concentrations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variants

The biological and physicochemical properties of imidazopyridine derivatives are highly sensitive to the position and nature of substituents. Below is a comparative analysis of key analogues:

Table 1: Halogen-Substituted Imidazopyridine Carboxylates
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference ID
Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate Br (5), I (3) ~428.99 Cross-coupling precursor; potential kinase inhibitor
Ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Br (5), CH₃ (7) 298.14 Cytotoxicity studies; intermediate for hydrazide derivatives
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (3) 269.07 Suzuki coupling substrate; lower steric hindrance
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (6) 269.07 Antiproliferative activity against cancer cells

Key Observations :

  • Halogen Reactivity : The iodine atom in the target compound offers superior leaving-group ability compared to bromine or chlorine, enabling efficient cross-coupling reactions at position 3 .
  • Steric Effects : Methyl substituents (e.g., at position 7 in QI-2027) reduce steric hindrance compared to bulkier halogens, facilitating nucleophilic substitutions .
  • Biological Activity : Bromine at position 6 (as in ) correlates with enhanced antiproliferative effects, whereas iodine at position 3 may optimize binding to hydrophobic enzyme pockets .

Key Observations :

  • Halogenation Strategies : Direct bromination/iodination of preformed imidazopyridine cores (e.g., using N-bromosuccinimide or iodine) is less efficient than incorporating halogenated intermediates early in synthesis .
  • Cyclization Efficiency: Ethyl bromopyruvate reacts regioselectively with aminopyridines to form the imidazopyridine core, but yields vary with substituent electronic effects .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of halogenated imidazo[1,2-a]pyridines such as ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate generally involves:

  • Construction of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridines with α-haloketones.
  • Selective introduction of halogen atoms (bromo and iodo) at specific positions on the imidazo[1,2-a]pyridine ring.
  • Use of mild reaction conditions to achieve regioselectivity and high yields.

Preparation of the Imidazo[1,2-a]pyridine Core

A key method to synthesize 3-bromoimidazo[1,2-a]pyridines involves the reaction of α-bromoketones with 2-aminopyridines under oxidative conditions. This one-pot tandem cyclization and bromination proceeds efficiently in ethyl acetate using tert-butyl hydroperoxide (TBHP) as the oxidant without the need for a base or metal catalyst. The bromination promotes cyclization, yielding 3-bromoimidazo[1,2-a]pyridines in high yields (up to 93%) at 90°C within 3 hours.

Step Reagents & Conditions Outcome
1 α-Bromoketone + 2-Aminopyridine Formation of imidazo[1,2-a]pyridine core
2 TBHP (2 equiv), Ethyl Acetate, 90°C, 3 h Tandem cyclization and bromination to 3-bromoimidazopyridine

Synthesis of this compound

The target compound, this compound, can be synthesized by combining the above strategies:

  • Starting from ethyl 2-aminopyridine-2-carboxylate (or its derivatives) and α-bromoketones to form the imidazo[1,2-a]pyridine-2-carboxylate scaffold.
  • Selective bromination at position 5 can be achieved by controlled bromination reactions, for example using HBr and NaNO2 in the presence of CuBr catalyst at low temperatures (-10 to 20°C).
  • Subsequent iodination at position 3 can be performed using copper-catalyzed iodination methods (CuOx/OMS-2) to introduce the iodine substituent selectively.
Step Reagents & Conditions Outcome
1 Ethyl 2-aminopyridine-2-carboxylate + α-bromoketone + TBHP Formation of ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
2 HBr solution + CuBr catalyst + NaNO2, -10 to 20°C, 1-6 h Selective bromination at position 5
3 CuOx/OMS-2 catalyst + iodine source Iodination at position 3 to yield final compound

Reaction Conditions and Yields

The optimized conditions for the synthesis of halo-substituted imidazo[1,2-a]pyridines are summarized in the table below, adapted from recent research:

Reaction Step Conditions Yield (%) Notes
Cyclization/Bromination TBHP (2 equiv), Ethyl acetate, 90°C, 3 h Up to 93 Metal-free, base-free, high regioselectivity
Bromination at position 5 HBr, CuBr catalyst, NaNO2, -10 to 20°C, 1-6 h 70-90 Mild temperature, catalytic CuBr, selective
Iodination at position 3 CuOx/OMS-2 catalyst, iodine source 70-85 Tandem cyclization/iodination, heterogeneous catalyst

Research Findings and Analysis

  • The tandem cyclization and halogenation approach provides a streamlined and efficient route to halo-substituted imidazo[1,2-a]pyridines.
  • Use of TBHP as an oxidant allows for metal-free synthesis of 3-bromo derivatives, enhancing green chemistry credentials.
  • Copper catalysts enable selective halogenation (bromination or iodination) at desired positions on the heterocyclic ring.
  • Mild reaction conditions reduce by-product formation and simplify purification.
  • The presence of ester functionality (ethyl carboxylate) is compatible with the reaction conditions without significant hydrolysis or side reactions.
  • Substituent effects on the aromatic ring influence yields but generally tolerate a wide range of functional groups (electron-donating and withdrawing).

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials 2-Aminopyridine derivatives, α-bromoketones, halogen sources (HBr, iodine)
Key Reactions Tandem cyclization/halogenation, Hofmann degradation (for precursor synthesis)
Catalysts CuBr (catalytic bromination), CuOx/OMS-2 (iodination)
Oxidants TBHP (tert-butyl hydroperoxide)
Solvents Ethyl acetate (preferred for bromination), toluene (for other steps)
Temperature Range -10°C to 100°C depending on step
Yields 70-93% depending on halogenation and substrate
Advantages Mild conditions, high selectivity, metal-free options available, good functional group tolerance

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with halogenated carbonyl compounds. For example:

  • Step 1 : React 2-aminopyridine with ethyl bromopyruvate in ethanol under reflux to form the imidazo[1,2-a]pyridine core .
  • Step 2 : Introduce halogens (Br, I) via electrophilic substitution or metal-catalyzed cross-coupling. Optimize halogenation by adjusting temperature (0–25°C), solvent (DMF or THF), and catalysts (N-chlorosuccinimide for chlorination, CuI for iodination) .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR in CDCl3_3 or DMSO-d6_6 identify substituents (e.g., ester carbonyl at ~165 ppm, aromatic protons at 6–9 ppm) .
  • X-ray crystallography : Use SHELX software for structure refinement. For example, the imidazo[1,2-a]pyridine core shows planar geometry, with halogen bond lengths (~2.8–3.0 Å) confirming regioselectivity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 395.8 for C10_{10}H7_{7}BrIN2_2O2_2) .

Q. How can the ester group in this compound be functionalized for downstream applications?

  • Hydrolysis : Treat with aqueous NaOH in ethanol (reflux, 2–4 hours) to yield the carboxylic acid derivative .
  • Amide formation : React with hydrazine hydrate (reflux, 4 hours) to form hydrazides, which can undergo cyclization or coupling with aldehydes .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Antiparasitic activity : Bromine and iodine enhance lipophilicity, improving membrane penetration. Compare MIC values against E. hystolitica (e.g., 5-bromo derivative: MIC = 12.5 μM vs. non-halogenated analog: MIC >50 μM) .
  • Anticancer potential : Iodo-substituted analogs inhibit receptor tyrosine kinases (e.g., c-Met) by forming halogen bonds with catalytic residues. Use docking studies (AutoDock Vina) to validate binding modes .

Q. What computational methods are employed to predict reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects. The iodine atom lowers LUMO energy (-1.8 eV), facilitating nucleophilic attacks .
  • Molecular dynamics : Simulate solvation in water/ethanol mixtures to predict aggregation tendencies, critical for formulation studies .

Q. How can regioselectivity challenges during halogenation be addressed?

  • Directing groups : Use nitro or methyl groups at specific positions to steer electrophilic substitution. For example, a 5-methyl group directs bromination to the 3-position .
  • Transition metal catalysis : Employ Pd(OAc)2_2/PPh3_3 for Suzuki-Miyaura coupling to install iodine at the 3-position selectively .

Q. What advanced analytical techniques assess thermal stability and decomposition pathways?

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under N2_2 to determine decomposition onset (~220°C for the ethyl ester derivative) .
  • DSC : Identify phase transitions (e.g., melting point at 145–148°C) and crystallinity changes after halogen substitution .

Q. How is SHELX utilized to resolve crystallographic data for this compound?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.
  • Refinement : Apply SHELXL-2018 for least-squares refinement, achieving R1_1 < 0.05. Halogen positions are validated via electron density maps (Fo-Fc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.